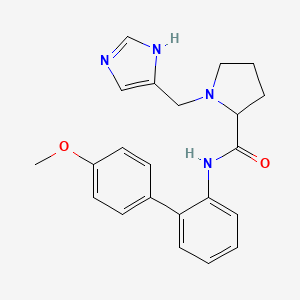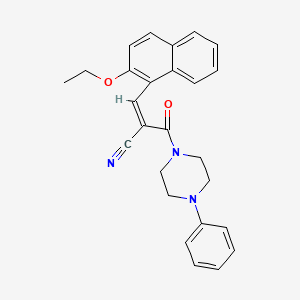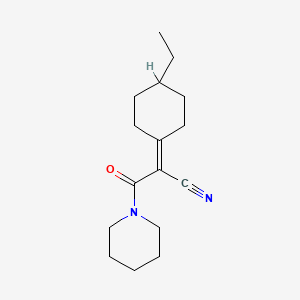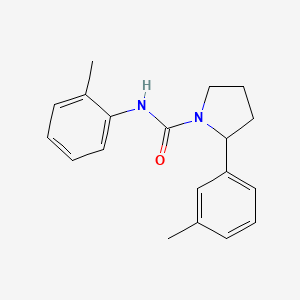
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C14H10BrClN2O3. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, making it a compound of interest in various chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group, forming 4-chloro-3-nitroaniline.
Bromination: 4-bromoacetophenone is prepared by brominating acetophenone.
Acylation: The final step involves the acylation of 4-chloro-3-nitroaniline with 4-bromoacetophenone in the presence of a suitable catalyst, such as acetic anhydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-(4-bromophenyl)-N-(4-chloro-3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenyl)-N-(4-chlorophenyl)acetamide
- 2-(4-bromophenyl)-N-(3-nitrophenyl)acetamide
- 2-(4-chlorophenyl)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-11-5-6-12(16)13(8-11)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASWNIDZLCSRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B6007617.png)
![2-(acetylamino)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B6007618.png)
![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride](/img/structure/B6007620.png)
![ethyl 3-(4-fluorobenzyl)-1-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6007647.png)
![2-(1-ethyl-4-piperidinyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007653.png)
![ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate](/img/structure/B6007659.png)
![N-(1-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6007666.png)

![4-[2-Methoxy-4-(methylsulfanyl)benzoyl]morpholine](/img/structure/B6007685.png)
![4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6007687.png)
![N-benzyl-1-cyclopropyl-N-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B6007692.png)

